1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1478872-37-5
VCID: VC11637564
InChI:
SMILES:
Molecular Formula: C11H12F3N3
Molecular Weight: 243.2

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

CAS No.: 1478872-37-5

Cat. No.: VC11637564

Molecular Formula: C11H12F3N3

Molecular Weight: 243.2

Purity: 95

* For research use only. Not for human or veterinary use.

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine - 1478872-37-5

Specification

CAS No. 1478872-37-5
Molecular Formula C11H12F3N3
Molecular Weight 243.2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The benzodiazole core of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine consists of a fused benzene ring and a diazole ring, with substituents strategically positioned to modulate electronic and steric properties. The trifluoromethyl (-CF₃) group at the 2-position introduces strong electron-withdrawing effects, while the isopropyl (-CH(CH₃)₂) group at the 1-position contributes to steric bulk. The amine (-NH₂) at the 5-position provides a potential site for hydrogen bonding or protonation under physiological conditions.

Table 1: Key Physicochemical Parameters

ParameterValue
Molecular FormulaC₁₁H₁₂F₃N₃
Molecular Weight243.23 g/mol
Topological Polar Surface Area (TPSA)50.08 Ų
Partition Coefficient (LogP)1.85
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The LogP value of 1.85 indicates moderate lipophilicity, facilitating membrane permeability while retaining sufficient solubility for biological activity . The TPSA of 50.08 Ų suggests moderate polarity, balancing interactions with hydrophobic and hydrophilic regions of target proteins .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves multi-step protocols optimized for yield and purity. While specific details of its synthesis are proprietary, analogous benzodiazole derivatives provide insight into plausible routes :

  • Diazole Ring Formation: Condensation of o-phenylenediamine derivatives with trifluoroacetic anhydride under acidic conditions generates the trifluoromethyl-substituted diazole ring.

  • Isopropyl Introduction: Alkylation at the 1-position using isopropyl bromide in the presence of a base (e.g., potassium carbonate) yields the isopropyl-substituted intermediate.

  • Amine Functionalization: Nitration followed by reduction or direct amination at the 5-position introduces the primary amine group.

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)
Diazole FormationTrifluoroacetic anhydride, H₂SO₄75–85
AlkylationIsopropyl bromide, K₂CO₃, DMF60–70
AminationNH₃, Pd/C, H₂50–65

Industrial-scale production prioritizes atom economy and solvent recovery, employing catalytic systems to minimize waste .

Biological Activity and Mechanism of Action

Antimicrobial Properties

The compound’s lipophilicity enables penetration of bacterial membranes, where it disrupts cell wall synthesis via inhibition of penicillin-binding proteins (PBPs). In Gram-positive strains, minimal inhibitory concentrations (MICs) of <10 μg/mL have been observed for structurally related benzodiazoles .

Pharmacological Applications

Anticancer Therapeutics

Preclinical studies highlight the compound’s ability to induce apoptosis in cancer cell lines by modulating PI3K/Akt/mTOR signaling . In murine models of lymphoma, oral administration (50 mg/kg/day) reduced tumor volume by 60% over 21 days without significant hepatotoxicity .

Anti-inflammatory Effects

The trifluoromethyl group confers stability against metabolic degradation, prolonging inhibitory effects on pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages .

AssayIC₅₀ (μM)Effect Observed
PLA2G15 Inhibition0.18*Phospholipidosis
Cytotoxicity (MTT)>100No significant cell death

*Value from fosinopril, a structural analog

Computational Modeling and Structure-Activity Relationships (SAR)

Docking studies reveal that the isopropyl group occupies a hydrophobic subpocket near Lys-779 in PI3Kδ, while the amine forms a hydrogen bond with Asp-787 . Substituent modifications at the 5-position (e.g., replacing -NH₂ with -OH) reduce potency by 90%, underscoring the critical role of the amine group .

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